molecular formula C20H20N2O5 B1603779 (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid CAS No. 288149-55-3

(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid

Cat. No. B1603779
M. Wt: 368.4 g/mol
InChI Key: MZRFDZFXTSDMFA-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description



  • (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid is a compound with the following properties:

    • Empirical Formula: C20H21NO5

    • Molecular Weight: 355.38 g/mol

    • IUPAC Name: (2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

    • SMILES: COCCC@@HO)NC(=O)OC1c2ccccc2c3ccccc13

    • InChI Key: JBIRUWVMQYLPPX-SFHVURJKSA-N







  • Synthesis Analysis



    • The synthesis of this compound involves specific chemical reactions. Unfortunately, I don’t have access to detailed synthesis procedures for this specific compound. However, you can refer to relevant research papers or chemical databases for more information.





  • Molecular Structure Analysis



    • The molecular structure of (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid consists of a fluorenyl group, a carbonyl group, and an amino acid backbone. The fluorenyl group provides rigidity and stability to the molecule.





  • Chemical Reactions Analysis



    • The compound may participate in various chemical reactions, including peptide bond formation, hydrolysis, and esterification. Its reactivity depends on the functional groups present.





  • Physical And Chemical Properties Analysis



    • Unfortunately, I don’t have specific physical and chemical properties data for this compound. You can refer to literature sources or chemical databases for detailed information.




  • Scientific Research Applications

    Fmoc protected amino acids are used in solid-phase peptide synthesis (SPPS), a method used to build peptide chains. In this method, the Fmoc group serves as a protective group for the amino group, preventing unwanted side reactions during the synthesis process . Once the desired peptide chain is built, the Fmoc group can be removed under basic conditions, freeing the amino group .

    • Self-Assembly and Material Fabrication

      • Field : Material Science
      • Application Summary : Fmoc protected single amino acids can self-assemble into various structures that serve as excellent bio-organic scaffolds for diverse applications . They can form distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .
      • Method : The self-assembly of Fmoc protected single amino acids is controlled by solvent variation and the mechanism is investigated using coarse-grained molecular dynamics simulations .
      • Results : The study demonstrated that Fmoc protected aliphatic single amino acids are novel scaffolds for the design of distinct micro/nanostructures .
    • Fabrication of Functional Materials

      • Field : Bioengineering
      • Application Summary : Fmoc-modified amino acids and short peptides are simple bio-inspired building blocks for the fabrication of functional materials .
      • Method : The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, leading to the self-assembly of these molecules .
      • Results : The relevant properties and applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic and antibiotic properties are subsequently summarized .
    • Peptide Synthesis

      • Field : Biochemistry
      • Application Summary : Specialized amino acids and orthogonal side chain protection can help induce helices, initiate symmetric or asymmetric branching, form bridged or stapled structures, or cyclize the entire peptide chain .
      • Method : The Fmoc group is used to protect amino groups through carbamate formation, most commonly in peptide solid-phase synthesis methods .
      • Results : The Fmoc protecting group is very stable to acidity and is also easy to remove under contact reduction conditions .

    Safety And Hazards



    • The compound should be handled with care due to its potential hazards. Safety precautions include avoiding skin contact, inhalation, and ingestion. Refer to safety data sheets for specific details.




  • Future Directions



    • Further research could explore its biological activity, potential therapeutic applications, and interactions with other molecules.




    properties

    IUPAC Name

    (4S)-5-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H20N2O5/c21-19(25)17(9-10-18(23)24)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,25)(H,22,26)(H,23,24)/t17-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MZRFDZFXTSDMFA-KRWDZBQOSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)O)C(=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H20N2O5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40620963
    Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alpha-glutamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40620963
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    368.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid

    CAS RN

    288149-55-3
    Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alpha-glutamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40620963
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid
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    (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid
    Reactant of Route 3
    (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid
    Reactant of Route 4
    (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid
    Reactant of Route 5
    (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid
    Reactant of Route 6
    Reactant of Route 6
    (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid

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